molecular formula C20H14I2N2O2 B4883985 N,N'-1,2-phenylenebis(2-iodobenzamide)

N,N'-1,2-phenylenebis(2-iodobenzamide)

Cat. No.: B4883985
M. Wt: 568.1 g/mol
InChI Key: SMPAFZNORSWFKZ-UHFFFAOYSA-N
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Description

N,N'-1,2-Phenylenebis(2-iodobenzamide) (CAS: 64381-85-7) is a bis-amide compound featuring a 1,2-phenylene core linked to two 2-iodobenzamide groups. Its molecular formula is C₁₀H₁₀N₂O₂I₂, with a molecular weight of 444.0066 g/mol . The iodine substituents on the benzamide moieties contribute to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or as a heavy-atom derivative in crystallography.

Properties

IUPAC Name

2-iodo-N-[2-[(2-iodobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPAFZNORSWFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]
  • Structure : Contains chloromethyl (-CH₂Cl) groups instead of iodine.
  • Synthesis : Prepared via nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding 61% product .
  • Key Differences: Reactivity: Chloromethyl groups are more reactive toward nucleophilic substitution than iodobenzamide groups, enabling further functionalization. Applications: Likely used as a precursor for polymers or crosslinking agents.
N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1)
  • Structure : Features ether-linked acetamide groups (oxyethane bridges).
  • Molecular Formula : C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol) .
  • Key Differences: Flexibility: Ether linkages enhance conformational flexibility compared to rigid iodobenzamide groups. Polarity: Higher solubility in polar solvents due to ether and acetamide functionalities. Applications: Potential use in drug delivery systems or as a monomer for polyamides.
N,N'-1,2-Phenylenebis[2-(4-methoxyphenoxy)acetamide] (CAS: 511518-73-3)
  • Structure: Contains methoxyphenoxy acetamide substituents.
  • Molecular Formula : C₂₄H₂₄N₂O₆ (MW: 460.46 g/mol) .
  • Key Differences :
    • Electron-Donating Effects : Methoxy groups enhance electron density, altering reactivity in electrophilic substitutions.
    • Solubility : Improved solubility in organic solvents compared to iodinated derivatives.
Nickel(II) Complexes with Schiff Base Ligands
  • Example : N,N′-4,5-Dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II) .
  • Structure : Schiff base ligand derived from 4,5-dimethoxy-1,2-phenylenediamine and salicylaldehyde.
  • Key Differences: Coordination Chemistry: Forms stable metal complexes, unlike the non-coordinating iodobenzamide. Applications: Used in electroactive metallopolymers or catalysis.

Comparative Data Table

Property N,N'-1,2-Phenylenebis(2-iodobenzamide) N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide N,N'-1,2-Phenylenebis[2-(4-methoxyphenoxy)acetamide]
CAS Number 64381-85-7 Not specified 893769-00-1 511518-73-3
Molecular Formula C₁₀H₁₀N₂O₂I₂ Not specified C₁₄H₂₀N₂O₄ C₂₄H₂₄N₂O₆
Molecular Weight (g/mol) 444.0066 Lower (est. ~300–350) 280.32 460.46
Key Substituents Iodine atoms Chloromethyl groups Ether-linked acetamides Methoxyphenoxy acetamides
Reactivity Moderate (steric hindrance from iodine) High (nucleophilic substitution) Moderate (ether stability) Moderate (electron-donating methoxy)
Applications Heavy-atom derivatives, medicinal chemistry Polymer precursors Flexible polyamides Organic electronics, drug design

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